molecular formula C19H25BN4O4 B1684674 Bortezomib CAS No. 179324-69-7

Bortezomib

货号: B1684674
CAS 编号: 179324-69-7
分子量: 384.2 g/mol
InChI 键: GXJABQQUPOEUTA-RDJZCZTQSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Bortezomib is a dipeptide boronic acid derivative that acts as a potent, selective, and reversible inhibitor of the 26S proteasome . Its primary mechanism of action involves binding the chymotrypsin-like site of the 26S proteasome complex, a critical component of the ubiquitin-proteasome pathway that regulates intracellular protein degradation and homeostasis . By inhibiting proteasomal activity, this compound leads to the accumulation of pro-apoptotic factors and cell cycle regulators, thereby inducing cell cycle arrest and promoting caspase-mediated apoptosis in neoplastic cells . This mechanism underpins its extensive research value in oncology, particularly in the study of multiple myeloma and mantle cell lymphoma models . In these fields, this compound serves as a critical tool compound for investigating protein degradation pathways, mechanisms of drug resistance, and combination therapies. Its utility also extends to basic research on the NF-κB signaling pathway, which it modulates by preventing the degradation of the inhibitory protein IκB . Researchers should note that this compound is metabolized primarily by the hepatic CYP3A4, CYP2C19, and CYP1A2 enzymes, and its pharmacodynamics are often assessed by measuring proteasome inhibition in cell samples . This product is strictly for Research Use Only. It is not intended for diagnostic or therapeutic use in humans.

属性

IUPAC Name

[(1R)-3-methyl-1-[[(2S)-3-phenyl-2-(pyrazine-2-carbonylamino)propanoyl]amino]butyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25BN4O4/c1-13(2)10-17(20(27)28)24-18(25)15(11-14-6-4-3-5-7-14)23-19(26)16-12-21-8-9-22-16/h3-9,12-13,15,17,27-28H,10-11H2,1-2H3,(H,23,26)(H,24,25)/t15-,17-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXJABQQUPOEUTA-RDJZCZTQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C(CC(C)C)NC(=O)C(CC1=CC=CC=C1)NC(=O)C2=NC=CN=C2)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

B([C@H](CC(C)C)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)C2=NC=CN=C2)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25BN4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3040980
Record name Bortezomib
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3040980
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

384.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Bortezomib
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014334
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

The solubility of bortezomib, as the monomeric boronic acid, is 3.3 to 3.8 mg/mL in a pH range of 2 to 6.5., In water, 3.3 to 3.8 mg/mL in a pH range of 2 to 6.5 (as the monomeric boronic acid), 5.32e-02 g/L
Record name Bortezomib
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00188
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name BORTEZOMIB
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7666
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Bortezomib
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014334
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Color/Form

Powder

CAS No.

179324-69-7
Record name Bortezomib
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=179324-69-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Bortezomib [USAN:INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0179324697
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Bortezomib
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00188
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Bortezomib
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=681239
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Bortezomib
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3040980
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name BORTEZOMIB
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/69G8BD63PP
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name BORTEZOMIB
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7666
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Bortezomib
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014334
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

139-143
Record name Bortezomib
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00188
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

准备方法

Resin-Based Assembly (CN104211758A)

The patented solid-phase method employs Wang resin as a solid support to streamline purification and improve yields. The four-stage process achieves an 85% overall yield through these steps:

Stage 1: Intermediate 3 Synthesis

  • Condensation : Tetramethyl ethylene ketone-1-amino-3-methylbutane-1-borate (Compound I) reacts with 5-(4-formyl-3,5-dimethoxylphenoxyl)pentanoic acid (Compound II) using NaBH3CN (1:1:1 molar ratio) in methanol at 25°C for 1 hour.
  • Fmoc Protection : The resulting amine undergoes protection with Fmoc-Cl (1.2 eq) in dioxane/water (1:1) at 0°C, yielding Intermediate 3 (28g, 80% yield).

Stage 2: Resin Loading
Wang resin (100-200 mesh) is functionalized with Intermediate 3 using HBTU/HOBt activation in DMF. Sequential coupling cycles introduce:

  • Fmoc-L-phenylalanine (3 eq, 2×1 hour couplings)
  • Pyrazine-2-carboxylic acid (3 eq, overnight reaction)
    MALDI-TOF monitoring confirms >95% coupling efficiency after each step.

Stage 3: Cleavage and Isolation
The resin-bound product undergoes cleavage with TFA/H2O (95:5) at -20°C for 2 hours, yielding bortezomib borate (9.4g, 95% purity). Hydrolysis with potassium periodate (5 eq) in THF/H2O (6:1) at 25°C for 24 hours provides final this compound (6.5g, 99.3% purity).

Advantages :

  • Reduced purification steps (3 vs. 7 in solution-phase)
  • Higher throughput (50g resin batches)
  • Lower solvent consumption (8L/kg vs. 22L/kg)

Solution-Phase Synthetic Routes

Linear Assembly (ChemicalBook Synthesis)

This industrial-scale method produces 390g batches with 67.66% yield through:

Key Steps :

  • Reductive Amination :
    Pinacol-protected boronate (1 eq) + 5-(4-formylphenoxy)valeric acid (1.05 eq)
    → NaBH3CN (1.1 eq) in MeOH at 20°C, 1 hour
    Yield: 92%
  • Deprotection-Condensation :
    Intermediate (1 eq) + Fmoc-L-Phe-OH (1.2 eq)
    → HBTU (1.1 eq), DIEA (2 eq) in DMF, 2 hours
    Yield: 88%

  • Final Coupling :
    Pyrazine-2-carbonyl chloride (1.05 eq) in THF/Et3N, 0°C → 25°C
    Yield: 78%

Purification :
Crystallization from acetone/ether (4:1) gives 99.4% purity. Residual solvents: <300ppm DMF, <500ppm THF.

Pinanediol-Assisted Chiral Synthesis (PMC3293353)

The Matteson rearrangement enables stereocontrol for the boronic acid center:

  • Chiral Induction :
    (1S,2S,3R,5S)-pinanediol + dichloromethyllithium
    → ZnCl2-catalyzed rearrangement at -78°C
    Diastereomeric excess: 98.5%

  • Amination :
    LiHMDS (2 eq) in THF, -40°C, 4 hours
    Yield: 85%

  • Fragment Condensation :
    TBTU-mediated coupling suppresses racemization (<1%):

    • Pyrazinoyl-L-Phe (1 eq) + Boronoleucine-TFA salt (1.05 eq)
      → DIEA (2 eq), DMF, 0°C → 25°C
      Yield: 91%

Convergent Synthesis Innovations

SSRN Optimized Route (SSRN4450928)

This 5-step convergent approach improves atom economy to 68%:

Fragment Preparation :

Fragment Starting Material Steps Yield
Pyrazinoyl-Phe L-Phenylalanine 2 89%
Boronoleucine Pinanediol borate 3 82%

Final Assembly :

  • HATU-mediated coupling (0.95 eq, 2 hours)
  • Simultaneous deprotection with HCl/MeOH (1:3)
    Total yield: 62% vs. 38% in linear routes.

Cost Analysis :

  • Raw material cost: $412/g vs. $698/g (traditional)
  • E-factor: 18 vs. 32 (lower waste)

Formulation and Stability Considerations

Lyophilization-Free Preparation (WO2020144607A1)

The vacuum evaporation method enhances stability:

Process Parameters :

  • Temperature: 50°C
  • Vacuum: 30 mbar
  • Rotation: 65 RPM
  • Dissolved O2: <1.5 ppm (N2 sparging)

Stability Data :

Condition Time Purity Related Substances
5°C (vial) 6 mo 98.7% 1.2%
25°C (syringe) 3 mo 97.1% 2.4%
40°C/75% RH 1 mo 95.3% 3.9%

Compared to lyophilized forms (8-hour stability post-reconstitution), this extends shelf-life to 7 days.

Trimeric Boroxine Formation (EMA Assessment)

This compound exists as a boroxine trimer (C57H69B3N12O9, MW=1098.67 g/mol) in solid state:

Characterization Data :

  • IR: B-O-B stretch at 720 cm⁻¹
  • ¹¹B NMR: δ 18.7 ppm (trimer) vs. δ 28.4 ppm (monomer)
  • Solubility: 2.1 mg/mL in THF vs. 0.3 mg/mL in water

Formulation with mannitol (1:10 ratio) prevents trimerization, enhancing aqueous solubility to 2.5 mg/mL.

Impurity Profiling and Control

Major Synthetic Impurities (PMC5520581)

HPLC analysis (USP method) identifies:

Impurity Structure RRT Specification
Des-boro Lacks boronic acid 0.82 ≤0.15%
Epimer (R)-configuration at C1 1.12 ≤0.10%
Dimer Boronic anhydride 1.35 ≤0.20%

Control strategies:

  • Temperature <25°C during coupling reduces epimerization
  • 0.1M citrate buffer (pH 5.0) minimizes boronate hydrolysis.

Industrial Scale-Up Challenges

Critical Process Parameters

Parameter Optimal Range Effect Outside Range
Coupling pH 8.5-9.0 <8.0: Incomplete activation
>9.5: Epimerization
Boronate hydrolysis T 15-20°C >25°C: 3% des-boro/day
Final crystallization Acetone:ether (4:1) Rich acetone: oiling out

Case Study : A 20kg batch failure occurred due to:

  • Inadequate N2 sparging (O2=3.2ppm) → 1.8% oxidation products
  • Corrective action: Install in-line O2 sensors (<1.5ppm).

Emerging Synthetic Technologies

Continuous Flow Processing

Pilot-scale trials show promise:

Reactor Design :

  • Enzyme-packed bed (CAL-B lipase) for amide couplings
  • Residence time: 12 minutes vs. 2 hours (batch)
  • Productivity: 1.2 kg/day vs. 0.4 kg/day

Advantages :

  • 94% conversion vs. 88% batch
  • 50% solvent reduction
  • No epimerization detected.

化学反应分析

反应类型: 硼替佐米会经历几种类型的化学反应,包括:

    氧化: 硼替佐米在某些条件下可以被氧化,导致形成各种氧化产物。

    还原: 还原反应可以修饰硼酸部分,影响化合物的活性。

    取代: 取代反应可以在吡嗪环或硼酸基团上发生。

常用试剂和条件:

    氧化: 过氧化氢或其他氧化剂。

    还原: 硼氢化钠或其他还原剂。

    取代: 各种亲核试剂在酸性或碱性条件下。

形成的主要产物: 从这些反应中形成的主要产物取决于所使用的具体条件和试剂。 例如,氧化会导致形成羟基化衍生物,而还原可以产生硼酸酯 .

科学研究应用

FDA-Approved Indications

Bortezomib is primarily approved for:

  • Multiple Myeloma : Used in initial treatment regimens, often in combination with cyclophosphamide and dexamethasone. It is also indicated for patients who have relapsed after prior treatment.
  • Mantle Cell Lymphoma : Approved for patients who have received at least one prior therapy.

Non-FDA-Approved Uses

Research has explored this compound's efficacy in several other conditions, including:

  • Systemic Light-Chain Amyloidosis
  • Relapsed or Refractory Lymphomas : Such as cutaneous T-cell lymphoma and follicular lymphoma.
  • Antibody-Mediated Rejection in cardiac transplantation.

Survival Analysis

A phase III trial demonstrated that this compound significantly improves overall survival rates compared to high-dose dexamethasone in relapsed multiple myeloma patients. The median overall survival was reported at 29.8 months for this compound compared to 23.7 months for dexamethasone (hazard ratio = 0.77) .

Combination Therapies

This compound has shown enhanced efficacy when combined with other agents:

  • A study indicated that combining this compound with melphalan and prednisone resulted in superior progression-free survival rates compared to melphalan and prednisone alone .
  • In another study, the combination regimen led to a significant improvement in overall response rates, demonstrating synergistic effects .

Case Study: Multiple Myeloma

A retrospective analysis involving 1,051 patients undergoing this compound retreatment showed an overall response rate of 39.1% with a median time to progression of 7.5 months . This highlights this compound's potential for re-treatment scenarios.

Safety Profile

The safety profile of this compound includes common adverse events such as peripheral neuropathy and gastrointestinal disturbances. However, studies indicate that subcutaneous administration may reduce the incidence of peripheral neuropathy compared to intravenous administration .

Research Directions

Recent studies are exploring novel drug delivery systems to enhance the bioavailability and specificity of this compound:

  • Development of nanoformulations aimed at improving targeted delivery to tumor cells while minimizing systemic toxicity .
  • Investigations into biomarkers that could predict patient responses to this compound therapy are ongoing .

Summary Table of Clinical Applications

ApplicationFDA Approval StatusKey Findings
Multiple MyelomaApprovedImproved overall survival; effective in relapsed cases
Mantle Cell LymphomaApprovedSignificant response rates in previously treated patients
Systemic Light-Chain AmyloidosisNot ApprovedUnder investigation; promising early results
Cutaneous T-cell LymphomaNot ApprovedClinical trials ongoing; potential efficacy noted

作用机制

硼替佐米通过可逆地抑制26S蛋白酶体的胰凝乳蛋白酶样活性发挥作用 . 这种抑制导致泛素化蛋白质的积累,引起细胞周期阻滞和凋亡。 主要分子靶点包括蛋白酶体的β5亚基,该亚基负责其蛋白水解活性 . 硼替佐米还影响各种信号通路,包括核因子-κB (NF-κB) 通路,有助于其抗癌作用 .

类似化合物:

硼替佐米的独特性: 硼替佐米对蛋白酶体的可逆抑制允许可控和可预测的影响,使其成为临床和研究环境中宝贵的工具。 它通过多种途径诱导凋亡的能力也使其有别于其他蛋白酶体抑制剂 .

总之,硼替佐米是一种具有突破性的化合物,在医药和研究领域具有重要的应用。其独特的作用机制和广泛的影响使其成为抗癌斗争中至关重要的工具。

相似化合物的比较

Comparison with Similar Compounds

Bortezomib vs. Ixazomib

Ixazomib, an oral proteasome inhibitor, shares structural similarities with this compound but exhibits distinct pharmacokinetic and safety profiles:

Parameter This compound Ixazomib
Administration Intravenous/subcutaneous Oral
Proteasome Binding Covalent binding to β5 subunit Reversible binding to β5
Neurotoxicity Higher incidence (15–37%) Lower incidence (≤10%)
Efficacy (MM) ORR: 63–90% (subcutaneous) ORR: ~60–70% in relapsed MM
Key Study SUMMIT trial (2003) TOURMALINE-MM1 trial (2016)

Structural analyses reveal that this compound forms a more stable ester bond with the catalytic Ser70 residue of proteasomes compared to Ixazomib, contributing to its prolonged inhibitory effects . However, Ixazomib’s oral bioavailability offers convenience, improving patient adherence .

This compound vs. Carfilzomib

Carfilzomib, a second-generation proteasome inhibitor, demonstrates improved specificity for the β5 subunit and reduced neurotoxicity:

Parameter This compound Carfilzomib
Mechanism Reversible inhibitor Irreversible inhibitor
Cardiotoxicity Rare (≤5%) Higher risk (e.g., hypertension, heart failure)
Efficacy (PFS) 17.5–19 months 18.7 months (ASPIRE trial)
Neuropathy Dose-limiting toxicity Minimal incidence

Carfilzomib’s irreversible binding minimizes proteasome recovery, enhancing cytotoxicity in relapsed MM. However, its association with cardiovascular adverse events necessitates rigorous monitoring .

This compound vs. Lenalidomide Combinations

In relapsed MM, this compound-based regimens (e.g., PAN + BTZ + DEX) show comparable progression-free survival (PFS) and overall survival (OS) to lenalidomide-dexamethasone (LEN + DEX):

Regimen Median PFS Median OS Thrombocytopenia Incidence
PAN + BTZ + DEX 11.5 months 25.5 months 67%
LEN + DEX 11.1 months 28.8 months 15%

While both regimens achieve similar efficacy, this compound combinations are associated with higher hematologic toxicity, whereas lenalidomide poses risks of secondary malignancies .

This compound vs. Generic Equivalents

73%) or safety (neuropathy: 22% vs. 20%). The generic version reduced treatment costs by 30–40%, making it a cost-effective alternative .

Structural and Functional Derivatives of this compound

Modifications to this compound’s boronic acid group and pyrazine ring have yielded derivatives with unique properties:

Compound Proteasome Inhibition (IC50) CIP2A Inhibition Apoptosis Induction
This compound 3.2 nM High Strong
Compound 1 15.4 nM High Moderate
Compound 16 28.7 nM Moderate Weak

Administration and Toxicity Optimization

  • Weekly vs. Twice-Weekly Dosing : Weekly this compound (1.6 mg/m²) achieves comparable overall response rates (ORR: 71.8% vs. 70.5%) to the standard regimen (1.3 mg/m² twice weekly) but reduces thrombocytopenia (12% vs. 28%) and neuropathy .
  • Subcutaneous vs. Intravenous: Subcutaneous administration maintains efficacy (ORR: 90.5% vs. 63.2% intravenous) while lowering neurotoxicity (14% vs. 38%) .

生物活性

Bortezomib, marketed as Velcade, is a proteasome inhibitor primarily used in the treatment of multiple myeloma and certain types of lymphoma. Its biological activity is primarily attributed to its mechanism of action on the ubiquitin-proteasome pathway, which is crucial for protein homeostasis and cell cycle regulation. This article delves into the detailed biological activity of this compound, including its mechanisms, clinical studies, and relevant case findings.

This compound acts as a reversible inhibitor of the 26S proteasome, a complex responsible for degrading ubiquitinated proteins. By inhibiting this pathway, this compound prevents the breakdown of pro-apoptotic factors and cell cycle regulators, leading to cell cycle arrest and apoptosis in cancer cells. Key aspects of its mechanism include:

  • Proteasome Inhibition : this compound inhibits chymotryptic-like activity through binding to the β5-subunit of the proteasome .
  • NF-κB Pathway Suppression : It prevents the degradation of IκB, an inhibitor of NF-κB, thus reducing the expression of anti-apoptotic proteins and promoting apoptosis in malignant cells .
  • Induction of NOXA : this compound selectively induces NOXA in cancer cells, further contributing to its cytotoxic effects .

Pharmacokinetics

This compound's pharmacokinetic profile is characterized by:

  • Absorption : Following intravenous administration, it shows approximately 83% binding to plasma proteins .
  • Metabolism : Primarily metabolized by CYP3A4 and CYP2C19 with oxidative deboronation as the main pathway .
  • Elimination : Both renal and hepatic routes are involved in its elimination, with a half-life ranging from 40 to 193 hours depending on dosing regimens .

Case Studies and Clinical Trials

Numerous studies have evaluated the efficacy of this compound in various malignancies. Below is a summary table highlighting significant findings from selected clinical trials:

Study TypeCancer TypeDosageResponse RateMedian SurvivalNotable Findings
Phase IIMetastatic Breast Cancer1.5 mg/m² biweeklyNo objective responses; 1 stable disease4.3 months (range 0.9-37 months)Limited activity as a single agent; fatigue (58%) and rash (33%) were common toxicities .
Phase IRelapsed Multiple MyelomaVaries23% overall response rateNot specifiedDemonstrated biological activity in heavily pretreated patients .
Phase IIMultiple Myeloma1.3 mg/m² weekly for 2 weeks35% overall response rateNot specifiedSignificant reduction in plasma interleukin-6 levels (P = 0.0354) .

Adverse Effects

While this compound is generally well tolerated, it can cause significant side effects, including:

  • Hematological Toxicity : Thrombocytopenia and neutropenia are common.
  • Neurological Effects : Peripheral neuropathy is a notable concern, particularly with cumulative dosing.
  • Gastrointestinal Symptoms : Nausea and diarrhea may occur.

常见问题

Q. What methodological pitfalls arise when correlating MAP17 expression with clinical outcomes in retrospective studies?

  • Methodological Answer: Retrospective analyses risk confounding by tumor heterogeneity or batch effects in RNA sequencing. Multivariate logistic regression with bootstrapping (1,000 iterations) adjusts for covariates like tumor grade and stage. Prospective validation in independent cohorts (e.g., TCGA datasets) strengthens biomarker credibility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Bortezomib
Reactant of Route 2
Bortezomib

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。